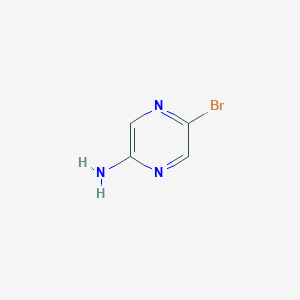

2-Amino-5-bromopyrazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRTXVSBTPCDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344794 | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-71-3 | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-5-bromopyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

Core Chemical and Physical Properties

This compound is a pale yellow to brown crystalline solid. Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₄BrN₃ | [1][2][3] |

| Molecular Weight | 174.00 g/mol | [1][2] |

| CAS Number | 59489-71-3 | [1][2] |

| Melting Point | 111-117 °C | [1][2][3] |

| Boiling Point (Predicted) | 274.2 ± 35.0 °C | [4] |

| Density (Predicted) | 1.844 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Ethanol, Ethyl Acetate (B1210297), Methanol | [4] |

| Appearance | Pale yellow to yellow powder | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.09 ppm | d | 1.4 Hz | Pyrazine (B50134) H |

| 7.77 ppm | d | 1.7 Hz | Pyrazine H |

| 4.30-4.78 ppm | br s | - | -NH₂ |

Solvent: CDCl₃, Frequency: 300 MHz

Mass Spectrometry

| m/z | Interpretation |

| 174 | [M + H]⁺ |

Ionization Method: APCI(+)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 2-aminopyrazine (B29847) using N-bromosuccinimide (NBS).

Materials:

-

2-Aminopyrazine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

Procedure:

-

Dissolve 2-aminopyrazine (1.0 equivalent) in dichloromethane.

-

Add N-bromosuccinimide (approximately 1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 3.5 hours.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

-

Treat the filtrate with silica gel and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography using a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane) as the eluent to yield this compound.[5]

Experimental Workflow:

Purification by Recrystallization

While column chromatography is effective, recrystallization can be employed for further purification. The choice of solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For compounds with amine and aromatic functionalities, solvent systems such as ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate are often effective.[6] For basic compounds like this compound, crystallization of a salt form (e.g., hydrochloride) can also be a viable purification strategy.[6]

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A typical method for a related compound, 2-amino-5-bromopyridine, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water.[7] For amino-containing compounds, both pre- and post-column derivatization techniques can be used to enhance detection by UV or fluorescence detectors.[8][9] Gas chromatography (GC) can also be used, with a typical assay showing ≥96.0% purity.[3]

Applications in Drug Development: Kinase Inhibitors

This compound is a valuable scaffold in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[10][11] The pyrazine ring can act as a bioisostere for other aromatic systems like benzene (B151609) or pyridine, and the nitrogen atoms can serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase's ATP-binding pocket.[12]

Targeting the BRAF Signaling Pathway

One of the key signaling pathways implicated in various cancers, particularly melanoma, is the RAS/RAF/MEK/ERK (MAPK) pathway.[13][14] A specific member of the RAF kinase family, BRAF, is frequently mutated (e.g., V600E mutation) in melanoma, leading to constitutive activation of the pathway and uncontrolled cell proliferation.[13][15]

Novel inhibitors based on a disubstituted pyrazine scaffold have been developed to target this pathway. For instance, compounds have been synthesized from pyrazine precursors that show potent inhibition of the B-RAF kinase.[16][17][18]

BRAF Signaling Pathway and Inhibition:

The diagram illustrates the cascade where an activated Receptor Tyrosine Kinase (RTK) activates RAS, which in turn activates BRAF. BRAF then phosphorylates and activates MEK, which subsequently activates ERK. Activated ERK translocates to the nucleus and promotes gene expression leading to cell proliferation and survival.[13][19] Pyrazine-based inhibitors, synthesized using precursors like this compound, can be designed to specifically target and inhibit the activity of mutated BRAF, thereby blocking the downstream signaling and halting uncontrolled cell growth.[16][17]

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined chemical and physical properties. Its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules, makes it a compound of significant interest to researchers in drug discovery and materials science. The ability to serve as a core scaffold for potent kinase inhibitors highlights its importance in the development of next-generation targeted therapies. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.

References

- 1. This compound 97 59489-71-3 [sigmaaldrich.com]

- 2. This compound 97 59489-71-3 [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound CAS#: 59489-71-3 [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-bromopyrazine

CAS Number: 59489-71-3

An Essential Heterocyclic Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrazine, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its physicochemical properties, detailed synthesis protocols, key applications, and spectroscopic data, serving as a critical resource for its effective utilization in the laboratory.

Physicochemical Properties

This compound is a yellow to brown solid compound.[1] Its core structure, featuring a pyrazine (B50134) ring with both an amino group and a bromine atom, makes it a versatile reagent for creating more complex molecules.[1][2] The bromine atom, in particular, provides a reactive site for various cross-coupling reactions.[2]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 59489-71-3 | [1][3][4] |

| Molecular Formula | C₄H₄BrN₃ | [1][3][4] |

| Molecular Weight | 174.00 g/mol | [1][3][4] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 113-117 °C | [5] |

| Boiling Point (Predicted) | 274.2 ± 35.0 °C | [6][] |

| Density (Predicted) | 1.844 ± 0.06 g/cm³ | [6][] |

| Purity | ≥97% | |

| Solubility | Soluble in Ethanol, Ethyl Acetate (B1210297), Methanol | [6] |

| Storage | 0-8 °C, protect from light, keep in a dark place, sealed in dry, room temperature conditions. | [1][4][5][6] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the bromination of 2-aminopyrazine (B29847). This direct electrophilic substitution provides a reliable route to the desired product.

Experimental Protocol: Synthesis via Bromination

This protocol is based on a common laboratory procedure for the synthesis of this compound.[5]

Objective: To synthesize 5-bromo-2-pyrazinamine from 2-aminopyrazine.

Materials:

-

2-Aminopyrazine (15.0 g, 157 mmol)

-

N-bromosuccinimide (NBS) (28.2 g, 159 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂) (900 mL)

-

Ethyl acetate/hexane (B92381) mixture (30:70)

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve 2-aminopyrazine (15.0 g) in dichloromethane (900 mL) in a suitable reaction vessel.

-

Add N-bromosuccinimide (28.2 g) to the solution.

-

Stir the reaction mixture at room temperature for 3.5 hours.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

-

Add silica gel (300 g) to the filtrate and concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by flash column chromatography using a 30% ethyl acetate in hexane solution as the eluent.

-

The final product, this compound, is obtained as a solid (22.09 g, 81.5% yield).[5]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization Data

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Values |

| Mass Spectrum (APCI+) | m/z: 174 ([M + H]⁺)[5] |

| ¹H NMR (300 MHz, CDCl₃) | δ: 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H)[5] |

Applications in Research and Development

This compound is a highly valued intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural versatility allows it to be a key component in the development of novel compounds in both the pharmaceutical and agrochemical industries.

Pharmaceutical Development: This compound is a crucial building block for synthesizing various pharmaceuticals, particularly kinase inhibitors for cancer therapy.[8] Kinases are key enzymes in cellular signaling pathways, and their inhibition is a major strategy in treating diseases like cancer and inflammatory disorders.[8] The pyrazine scaffold is a common motif in many FDA-approved kinase inhibitors.[8] this compound serves as a starting material for creating libraries of potential drug candidates that target specific kinases.[1] It is also used in the development of anti-inflammatory agents.[1]

Caption: Role of this compound in kinase inhibitor discovery.

Agrochemical Synthesis: In the agricultural sector, this compound is employed in the formulation of modern agrochemicals.[1][9] It is a precursor for the synthesis of effective herbicides and fungicides, which are essential for crop protection and enhancing yields.[1][9]

Other Applications:

-

Material Science: The compound is explored for its potential in creating novel polymers and coatings with enhanced thermal and mechanical properties.[1]

-

Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding to better understand biological pathways.[1]

Safety and Handling

This compound is classified as a hazardous substance.[3][10] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause an allergic skin reaction and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

| Hazard Statement | Code |

| Harmful if swallowed | H302[3] |

| Causes skin irritation | H315[3] |

| May cause an allergic skin reaction | H317[3] |

| Causes serious eye damage/irritation | H318/H319[3] |

| May cause respiratory irritation | H335[3] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H4BrN3 | CID 599539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 59489-71-3 [chemicalbook.com]

- 6. This compound CAS#: 59489-71-3 [m.chemicalbook.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Physical Properties of 5-Bromo-2-pyrazinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-pyrazinamine is a halogenated heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazine (B50134) core is a key pharmacophore in numerous biologically active compounds, and the presence of a bromine atom and an amino group at strategic positions allows for diverse chemical modifications. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, process development, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-bromo-2-pyrazinamine, details the experimental methodologies for their determination, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical descriptors for 5-bromo-2-pyrazinamine. Much of the available data is computationally predicted, highlighting the need for further experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄BrN₃ | [1] |

| Molecular Weight | 174.00 g/mol | [1] |

| CAS Number | 59489-71-3 | |

| Appearance | Light yellow crystal | |

| Melting Point | Data not available (related compound 5-bromo-2-pyrimidinamine: 241-243 °C) | |

| Boiling Point | Predicted: 340.7±34.0 °C (for a related compound) | |

| pKa | Predicted: 2.38±0.10 (for a related compound) | [2] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 172.95886 g/mol | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

Solubility Profile

Specific quantitative solubility data for 5-bromo-2-pyrazinamine in various organic solvents is not extensively reported in the literature. However, based on the properties of similar compounds, a qualitative solubility profile can be inferred.

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The hydrophobic pyrazine ring and bromine atom likely dominate over the polar amino group. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents are generally effective for dissolving such heterocyclic compounds.[3] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] |

| Methanol (B129727) | Slightly Soluble (may require heating) | The polarity of methanol may allow for some dissolution, potentially enhanced by heating. |

| Dichloromethane (DCM) | Slightly Soluble | A less polar organic solvent that may dissolve the compound to some extent. |

| Hexane | Insoluble | The compound's polarity is likely too high for dissolution in nonpolar aliphatic solvents. |

Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyrazine ring and the amine group. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group. |

| ¹³C NMR | Resonances for the four carbon atoms of the pyrazine ring. The carbon atom attached to the bromine would be significantly shifted. |

| FTIR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations of the pyrazine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass (172.95886 Da). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 5-bromo-2-pyrazinamine are not available for the compound itself. However, standard methodologies for organic compounds would be employed.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.

-

Apparatus : Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure :

-

A small, dry sample of crystalline 5-bromo-2-pyrazinamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (1-2 °C).

-

Boiling Point Determination (for liquids)

While 5-bromo-2-pyrazinamine is a solid at room temperature, a general procedure for determining the boiling point of a liquid is as follows, which would apply if the compound were in a liquid state or dissolved in a high-boiling solvent for distillation.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure :

-

The liquid sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated, and the vapor is allowed to rise and surround the thermometer bulb.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.

-

Solubility Determination

The solubility of 5-bromo-2-pyrazinamine can be determined qualitatively and quantitatively.

-

Qualitative Procedure :

-

A small amount of the compound (a few milligrams) is added to a test tube containing approximately 1 mL of the solvent.

-

The mixture is agitated at room temperature.

-

Observations are made as to whether the solid dissolves completely, partially, or not at all.

-

-

Quantitative Procedure (using HPLC) :

-

A supersaturated solution of 5-bromo-2-pyrazinamine is prepared in a known volume of the solvent.

-

The solution is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solution is filtered to remove undissolved solid.

-

An aliquot of the saturated solution is diluted and analyzed by a validated HPLC method to determine the concentration, from which the solubility (e.g., in mg/mL) can be calculated.

-

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or newly synthesized organic compound like 5-bromo-2-pyrazinamine.

Role in Chemical Synthesis

5-Bromo-2-pyrazinamine is a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, a common strategy in drug discovery.

References

- 1. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 2-Bromo-5-(2-thiazolylamino)pyrazine CAS#: 1159820-26-4 [m.chemicalbook.com]

- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

2-Amino-5-bromopyrazine molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Amino-5-bromopyrazine, a key intermediate for researchers, scientists, and professionals in drug development and materials science.

Core Molecular Data

This compound is a substituted pyrazine (B50134) derivative with significant applications in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H4BrN3 | [1][2][3][4][5] |

| Molecular Weight | 174.00 g/mol | [1][2][3][4][5] |

| CAS Number | 59489-71-3 | [1][2][4][5] |

| Appearance | Solid | [2][6] |

| Melting Point | 113-117 °C | [6][7] |

| Boiling Point | 274.2 °C at 760 mmHg | [3] |

| Density | 1.844 g/cm³ | [3] |

| SMILES | Nc1cnc(Br)cn1 | [6] |

| InChI Key | KRRTXVSBTPCDOS-UHFFFAOYSA-N | [3][6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-aminopyrazine (B29847) using N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of 2-Aminopyrazine

This protocol outlines the synthesis of this compound from 2-aminopyrazine.[1]

Materials:

-

2-Aminopyrazine (15.0 g, 157 mmol)

-

N-bromosuccinimide (NBS) (28.2 g, 159 mmol)

-

Dichloromethane (B109758) (CH2Cl2) (900 mL)

-

Diatomaceous earth (Celite®)

-

Silica (B1680970) gel (300 g)

-

Ethyl acetate (B1210297)/hexane (B92381) mixture (30% ethyl acetate)

Procedure:

-

Dissolve 2-aminopyrazine in dichloromethane in a suitable reaction vessel.

-

Add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 3.5 hours.

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

-

Add silica gel to the filtrate and concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by flash column chromatography using a 30% ethyl acetate in hexane solution as the eluent.

-

The final product, this compound, is obtained with a reported yield of 81.5%.[1]

Characterization:

-

Mass Spectrum (APCI(+)) m/z: 174 ([M + H]+)[1]

-

¹H NMR (300 MHz, CDCl₃) δ: 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H)[1]

Applications in Organic Synthesis

This compound is a valuable building block in medicinal chemistry due to its utility in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrazine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with arylboronic acids to form C-C bonds. This method is particularly useful for synthesizing biaryl and heteroaryl compounds, and it can be performed without the need to protect the amino group.[3][5]

-

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds by coupling this compound with various amines in the presence of a palladium catalyst.[8][9] This is a key step in the synthesis of many nitrogen-containing heterocyclic compounds.

References

- 1. This compound | 59489-71-3 [chemicalbook.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 2-Amino-5-bromopyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-bromopyrazine in a range of common organic solvents. The data presented herein is critical for the development of purification, crystallization, and formulation processes in the pharmaceutical and chemical industries. This document details the experimental methodology for solubility determination and presents quantitative data in a clear, tabular format for ease of comparison and interpretation.

Introduction

This compound is a heterocyclic compound containing nitrogen and bromo groups, making it a significant intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structure is of interest in the development of chemotherapeutic agents.[1] A thorough understanding of its solubility in different solvents is fundamental for optimizing reaction conditions, ensuring high purity during crystallization, and developing stable formulations.[2] This guide is based on experimentally determined solubility data to aid researchers in selecting appropriate solvent systems for their work.

Quantitative Solubility Data

The mole fraction solubility of this compound was experimentally measured in ten different pure solvents at temperatures ranging from 278.15 K to 323.15 K.[1][2] The results indicate that solubility generally increases with temperature across all tested solvents.[1][2] Among the pure solvents, N,N-dimethylformamide (DMF) was found to be the solvent in which this compound exhibits the highest solubility.[1][2]

The following table summarizes the mole fraction solubility (x₁) of this compound in the specified solvents at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Pure Solvents at Various Temperatures (K)

| Temperature (K) | Methanol (B129727) | Ethanol | Isopropanol | n-Propanol | n-Butanol | Acetone (B3395972) | DMF | Ethylene (B1197577) Glycol (EG) | Propylene (B89431) Glycol (PG) | Water |

| 278.15 | 0.00512 | 0.00391 | 0.00285 | 0.00331 | 0.00298 | 0.01284 | 0.12851 | 0.00189 | 0.00211 | 0.00072 |

| 283.15 | 0.00634 | 0.00485 | 0.00358 | 0.00415 | 0.00375 | 0.01593 | 0.14723 | 0.00234 | 0.00262 | 0.00085 |

| 288.15 | 0.00781 | 0.00601 | 0.00448 | 0.00519 | 0.00471 | 0.01968 | 0.16812 | 0.00288 | 0.00325 | 0.00101 |

| 293.15 | 0.00958 | 0.00742 | 0.00559 | 0.00649 | 0.00590 | 0.02424 | 0.19145 | 0.00355 | 0.00402 | 0.00119 |

| 298.15 | 0.01171 | 0.00914 | 0.00695 | 0.00810 | 0.00738 | 0.02978 | 0.21751 | 0.00438 | 0.00498 | 0.00141 |

| 303.15 | 0.01427 | 0.01121 | 0.00862 | 0.01007 | 0.00921 | 0.03651 | 0.24662 | 0.00541 | 0.00618 | 0.00167 |

| 308.15 | 0.01734 | 0.01371 | 0.01066 | 0.01247 | 0.01145 | 0.04468 | 0.27911 | 0.00668 | 0.00768 | 0.00198 |

| 313.15 | 0.02099 | 0.01671 | 0.01316 | 0.01538 | 0.01418 | 0.05457 | 0.31535 | 0.00824 | 0.00954 | 0.00234 |

| 318.15 | 0.02535 | 0.02030 | 0.01618 | 0.01889 | 0.01749 | 0.06649 | 0.35572 | 0.01016 | 0.01183 | 0.00278 |

| 323.15 | 0.03054 | 0.02459 | 0.01983 | 0.02313 | 0.02149 | 0.08078 | 0.40061 | 0.01251 | 0.01467 | 0.00329 |

Data sourced from the Journal of Chemical & Engineering Data, 2023.[2]

Experimental Protocol for Solubility Measurement

The presented solubility data was obtained using an isothermal method.[2] This section provides a detailed description of the experimental procedure.

3.1. Materials

-

Solute: this compound (mass fraction 98%) was recrystallized in acetone to a purity of 0.995, as verified by HPLC.[2]

-

Solvents: All organic solvents used (methanol, ethanol, isopropanol, N,N-dimethylformamide, n-propanol, n-butanol, acetone, ethylene glycol, and propylene glycol) had a mass fraction purity of over 0.995.[2] The purity was confirmed by gas chromatography.[2]

3.2. Apparatus

The experimental setup for the isothermal solubility measurement typically includes:

-

A jacketed glass vessel for temperature control.

-

A magnetic stirrer for agitation.

-

A thermostat bath for precise temperature regulation.

-

High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.[2]

3.3. Procedure

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.

-

Equilibration: The resulting suspension is continuously stirred at a constant, preset temperature to ensure that equilibrium is reached. The time required for reaching equilibrium is determined empirically.

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the suspension is allowed to settle. A sample of the supernatant is withdrawn.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.22 μm) to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the clear, filtered solution is determined by a validated HPLC method.[2] For the referenced study, an Agilent-1260 HPLC system was used with a UV-vis detector set at 280 nm.[2] The mobile phase was neat methanol with a flow rate of 0.8 mL/min.[2]

-

Data Calculation: The mole fraction solubility is calculated from the measured concentration. The experiment is repeated at different temperatures to obtain the temperature-dependent solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal method for determining the solubility of this compound.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature of the system. The provided quantitative data and experimental protocol offer a valuable resource for researchers and professionals in drug development and chemical synthesis. This information can guide the rational selection of solvents to optimize processes such as crystallization, purification, and the preparation of liquid formulations, ultimately leading to improved efficiency and product quality. The high solubility in DMF suggests its potential as a reaction solvent, while the varying solubilities in alcohols offer opportunities for controlled crystallization.

References

2-Amino-5-bromopyrazine structure and IUPAC name

An In-depth Technical Guide to 2-Amino-5-bromopyrazine

Introduction

This compound, a halogenated aromatic amine, is a pivotal intermediate in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a pyrazine (B50134) ring substituted with both an amino and a bromo group, render it a versatile building block for the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 5-bromopyrazin-2-amine [][2][3]. Its chemical structure is characterized by a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amino group (-NH2) is attached at the 2-position, and a bromine atom (Br) is at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a pale yellow to brown crystalline powder[2][4]. It is soluble in organic solvents like methanol, ethanol, and ethyl acetate (B1210297) but has limited solubility in water[4][5]. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄BrN₃ | [][2][3] |

| Molecular Weight | 174.00 g/mol | [][3] |

| Melting Point | 111-117 °C | [2][4] |

| Boiling Point | 274.2 ± 35.0 °C (at 760 mmHg) | [][4] |

| Density | 1.844 ± 0.06 g/cm³ | [][4] |

| CAS Number | 59489-71-3 | [][2] |

| InChI Key | KRRTXVSBTPCDOS-UHFFFAOYSA-N | [][2] |

| SMILES | Nc1cnc(Br)cn1 |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2-aminopyrazine (B29847). The following protocol provides a representative experimental procedure.

Experimental Protocol: Synthesis via Bromination of 2-Aminopyrazine

This procedure details the synthesis of 5-bromo-2-pyrazinamine from 2-aminopyrazine using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-Aminopyrazine (1.0 eq)

-

N-bromosuccinimide (NBS) (1.0-1.1 eq)

-

Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Diatomaceous earth (Celite®)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Dissolve 2-aminopyrazine (e.g., 15.0 g, 157 mmol) in a suitable solvent such as dichloromethane (900 mL).[6]

-

Add N-bromosuccinimide (e.g., 28.2 g, 159 mmol) to the solution portion-wise while stirring at room temperature.[6]

-

Allow the reaction to stir for approximately 3.5 hours at room temperature.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove any solid byproducts.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., 30% ethyl acetate in hexane), to yield the pure this compound.[6]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds and functional materials.

-

Medicinal Chemistry : It is a key building block for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The pyrazine core is a common scaffold in many such molecules.

-

Organic Synthesis : The compound is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with boronic acids to form more complex bi-aryl structures like pyrazinylpyridines without the need for protecting the amino group.[6]

-

Material Science : It is also employed in the preparation of dyes and polycyclic azaarenes.[5]

-

Biochemical Labeling : this compound has been used as a reagent for the labeling of oligosaccharides through reductive amination.[5]

Safety Information

This compound is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation or damage.[3] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and materials science. Its straightforward synthesis and versatile reactivity make it an essential tool for chemists. This guide has summarized its fundamental properties, a reliable synthetic protocol, and its principal applications, providing a solid foundation for researchers and developers working with this compound.

References

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C4H4BrN3 | CID 599539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 59489-71-3 [m.chemicalbook.com]

- 5. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 6. This compound | 59489-71-3 [chemicalbook.com]

Spectroscopic Profile of 2-Amino-5-bromopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromopyrazine, a key intermediate in pharmaceutical synthesis. The following sections detail the available spectroscopic data, provide experimental protocols for obtaining such data, and offer a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | CDCl₃ | 8.09 | d | 1.4 |

| ¹H | CDCl₃ | 7.77 | d | 1.7 |

| ¹H | CDCl₃ | 4.30-4.78 | br s | - |

| ¹³C | CDCl₃ | ~157 (C-NH₂) | - | - |

| ¹³C | CDCl₃ | ~142 (C-Br) | - | - |

| ¹³C | CDCl₃ | ~139 (CH) | - | - |

| ¹³C | CDCl₃ | ~135 (CH) | - | - |

Note: ¹³C NMR data is estimated based on known substituent effects on the pyrazine (B50134) ring. Experimental verification is recommended.

Table 2: Mass Spectrometry (MS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| APCI(+) | 174 | [M+H]⁺ |

Table 3: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 1650-1580 | Medium-Strong | N-H Bend (Amine) |

| 1600-1450 | Medium-Strong | C=C & C=N Stretch (Aromatic Ring) |

| 1350-1250 | Strong | C-N Stretch (Aromatic Amine) |

| 850-750 | Strong | C-H Out-of-plane Bend |

| 700-500 | Medium-Strong | C-Br Stretch |

Note: IR data is predicted based on characteristic functional group absorptions.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected)

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol (B145695) | ~250-260 | - | π → π |

| Ethanol | ~300-320 | - | n → π |

Note: UV-Vis data is an estimation based on the electronic transitions of similar aromatic amines.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Acquisition of ¹H NMR Spectrum:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio are recommended.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or other suitable solvent

-

Mass spectrometer with an appropriate ionization source (e.g., APCI or ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Set the ionization source parameters. For Atmospheric Pressure Chemical Ionization (APCI), typical parameters include a corona discharge current of a few microamperes and a vaporizer temperature appropriate for the analyte's volatility.

-

-

Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Analyze any fragment ions to gain further structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr) (IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBR pellet in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches and bends of the amino group, C=C and C=N stretches of the pyrazine ring, and the C-Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions in this compound.

Materials:

-

This compound sample

-

Spectroscopic grade ethanol or other suitable solvent

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Record a baseline spectrum.

-

Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.

-

Data Acquisition: Scan the spectrum and record the absorbance as a function of wavelength.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known. The observed absorption bands correspond to electronic transitions within the molecule (e.g., π → π* and n → π* transitions).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Strategic Role of 2-Amino-5-bromopyrazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromopyrazine has emerged as a privileged scaffold and a versatile building block in medicinal chemistry, primarily owing to its unique electronic properties and synthetic accessibility. This technical guide provides an in-depth analysis of its applications, focusing on its role in the development of potent kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The pyrazine (B50134) core, substituted with an amino group and a bromine atom, offers strategic vectors for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, and amino substituents to modulate potency, selectivity, and pharmacokinetic properties. The 2-amino group provides a key hydrogen bond donor, crucial for anchoring ligands to the hinge region of kinase active sites. This guide will delve into specific applications, present quantitative pharmacological data, detail experimental protocols, and visualize the relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors, which are pivotal in treating a multitude of diseases, including cancer and inflammatory disorders.[1] The pyrazine scaffold is a key component of several FDA-approved and clinical-stage kinase inhibitors.[2]

p38 MAPK Inhibitors for Anti-inflammatory Therapy

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[3] Consequently, inhibitors of p38 MAPK are highly sought after as potential anti-inflammatory therapeutics. This compound serves as a crucial starting material for a class of potent and selective p38 MAPK inhibitors.

A prominent example, while structurally related, that illustrates the synthetic strategy involves the use of a similar 2-amino-5-bromo-heterocycle in the synthesis of Type II p38 MAPK inhibitors. These inhibitors bind to the ATP-binding pocket of the kinase, stabilizing an inactive conformation.[3] The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position, which is vital for interacting with a hydrophobic region of the kinase.[3]

Quantitative Data on 2-Aminopyrazine-based p38 MAPK Inhibitors

The following table summarizes the in vitro activity of a series of representative p38 MAPKα inhibitors. While not all are directly synthesized from this compound, they represent the aminopyrazine scaffold's potential and the typical potency achieved. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.

| Compound ID | R Group (at 5-position) | p38α MAPK IC50 (nM) |

| 1a | 4-Fluorophenyl | 50 |

| 1b | 4-Methoxyphenyl | 75 |

| 1c | Pyridin-4-yl | 30 |

| 1d | Thiophen-2-yl | 120 |

Data is representative of compounds synthesized from similar 2-amino-5-bromo-heterocyclic precursors as detailed in application notes for p38 MAPK inhibitor synthesis.[3]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound and the subsequent biological evaluation are crucial for drug development professionals.

Synthesis of 2-Amino-5-arylpyrazine via Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the synthesis of a 2-amino-5-arylpyrazine, a common core structure in p38 MAPK inhibitors, starting from this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-fluorophenyl)boronic acid) (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (B91453) (degassed)

-

Water (degassed)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add potassium carbonate (2.0 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-arylpyrazine.[3]

In vitro p38 MAPKα Inhibition Assay

This protocol outlines a general method for determining the IC50 values of synthesized compounds against p38 MAPKα.

Materials:

-

Recombinant human p38 MAPKα enzyme

-

ATP

-

Biotinylated substrate peptide (e.g., Biotin-MEF2C)

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White 96-well microplates

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the p38 MAPKα enzyme, and the inhibitor solution.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context and the experimental process is facilitated by clear diagrams.

References

- 1. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Versatility of 2-Amino-5-bromopyrazine: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromopyrazine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned functional groups—an amino group and a bromine atom—render it a versatile substrate for a variety of cross-coupling reactions. This guide provides an in-depth exploration of the role of this compound as a synthetic intermediate, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 59489-71-3 |

| Molecular Formula | C₄H₄BrN₃ |

| Molecular Weight | 174.00 g/mol |

| Melting Point | 113-117 °C |

| Boiling Point | 274.2±35.0 °C (Predicted) |

| Density | 1.844±0.06 g/cm³ (Predicted) |

| Appearance | Light yellow to brown needles or solid |

| Solubility | Soluble in ethanol, ethyl acetate, and methanol |

Core Synthetic Applications

This compound is a valuable precursor in a multitude of chemical transformations. The electron-withdrawing nature of the pyrazine (B50134) ring, combined with the presence of the amino and bromo substituents, allows for selective and efficient participation in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures found in many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple this compound with a boronic acid or ester. This reaction is instrumental in the synthesis of 2-amino-5-arylpyrazines, which are common scaffolds in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) is placed in a round-bottom flask.[1] The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed 1,4-dioxane (B91453) and water (4:1 v/v, 5 mL) are then added. The reaction mixture is heated to 85-95 °C and stirred for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-amino-5-arylpyrazine.[1]

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

Note: Yields are based on reactions with structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) and are representative.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl or N-alkyl aminopyrazines from this compound and a primary or secondary amine. This transformation is crucial for accessing a wide range of substituted aminopyrazines that are prevalent in pharmacologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 mmol), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.2 mmol) are combined.[2] Anhydrous toluene (B28343) or 1,4-dioxane (5 mL) is added, and the mixture is heated to 80-110 °C for 16-24 hours. The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the N-substituted 5-aminopyrazin-2-amine.

Quantitative Data for Buchwald-Hartwig Amination Reactions

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65 (with chloroanisole) |

| Morpholine | Pd(OAc)₂ (3-6) | Ligand 3 (6-12) | NaOtBu | Toluene | 100 | - | Good to Excellent |

| N-Methylaniline | Pd₂(dba)₃ (0.5) | Ligand 3 (2) | NaOtBu | Toluene | 100 | - | Good to Excellent |

| 2,6-Dimethylaniline | Pd₂(dba)₃ (0.5) | Ligand 3 (2) | NaOtBu | Toluene | 100 | - | 89 |

Note: Yields are based on reactions with structurally similar aryl halides and are representative.[2]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize 2-amino-5-alkynylpyrazines by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting alkynylpyrazines are valuable intermediates for the synthesis of various heterocyclic compounds and have applications in materials science.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a flask under an inert atmosphere are added this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 mmol), and copper(I) iodide (CuI, 0.05-0.1 mmol).[3][4] Anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol) are then added. The reaction mixture is stirred at room temperature or heated to 65-100 °C for 3-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired 2-amino-5-alkynylpyrazine.[3][4]

Quantitative Data for Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |

| 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |

| Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72 |

Note: Yields are based on reactions with structurally similar 2-amino-3-bromopyridines and are representative.[4]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazine core, readily functionalized using this compound, is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.

Aurora Kinase Signaling

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.

VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, promoting their growth and metastasis. Inhibiting VEGFR-2 signaling is a well-established anti-cancer strategy.

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides efficient and modular routes to a vast array of complex molecules. The pyrazine-containing structures synthesized from this precursor are of significant interest in drug discovery, particularly in the development of kinase inhibitors targeting critical cancer-related signaling pathways. The detailed protocols and data presented in this guide aim to facilitate the broader application of this compound in the synthesis of novel compounds for scientific research and therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-depth Technical Guide to 2-Amino-5-bromopyrazine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyrazine, a pivotal heterocyclic amine, has emerged as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its unique electronic and structural properties make it a versatile intermediate, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, extensive characterization data, and its significant applications in medicinal chemistry, with a focus on its role in the synthesis of targeted therapeutics.

Introduction and Historical Context

The development of pyrazine (B50134) chemistry has been instrumental in the advancement of medicinal chemistry, with the pyrazine scaffold being a key component in numerous FDA-approved drugs. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of halogenated aminopyrazines as versatile intermediates in organic synthesis. The strategic placement of an amino group and a bromine atom on the pyrazine ring provides two distinct points for chemical modification, enabling the construction of complex molecular architectures. Its significance grew substantially with the rise of targeted cancer therapies, where it serves as a key fragment for molecules designed to interact with specific biological targets, such as protein kinases.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59489-71-3 | |

| Molecular Formula | C₄H₄BrN₃ | |

| Molecular Weight | 174.00 g/mol | |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 113-117 °C | |

| Boiling Point | 274.2±35.0 °C (Predicted) | |

| Density | 1.844±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Ethanol, Ethyl Acetate (B1210297), Methanol. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H) | [2] |

| ¹³C NMR | Data not explicitly found in searches | |

| Mass Spectrum (APCI+) | m/z: 174 ([M+H]⁺) | [2] |

| Infrared (IR) | Specific peak data not explicitly found in searches |

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 2-aminopyrazine (B29847). Below are detailed experimental protocols based on literature findings.

Synthesis via Bromination with N-Bromosuccinimide (NBS)

This method is widely employed due to its high yield and relatively mild reaction conditions.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Aminopyrazine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl Acetate

-

Hexane

-

Diatomaceous earth (Celite®)

Procedure: [2]

-

Dissolve 2-Aminopyrazine (15.0 g, 157 mmol) in dichloromethane (900 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add N-bromosuccinimide (28.2 g, 159 mmol) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®).

-

Treat the filtrate with silica gel (300 g) and concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, eluting with a mixture of 30% ethyl acetate in hexane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid (22.09 g, 81.5% yield).

Characterization:

-

Mass Spectrum (APCI+): m/z 174 ([M+H]⁺)[2]

-

¹H NMR (300 MHz, CDCl₃): δ 8.09 (d, J=1.4 Hz, 1H), 7.77 (d, J=1.7 Hz, 1H), 4.30-4.78 (br s, 2H)[2]

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis.

Procedure: [2]

-

In a 10 mL glass tube sealed with a silicon septum, dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (B52724) (5 mL).

-

Add N-bromosuccinimide (NBS) (1.1–2.2 mmol) to the solution.

-

Introduce the reaction tube into a microwave oven and heat to 100 °C with variable microwave power up to 300 W.

-

After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the pharmaceutical industry, primarily for the synthesis of kinase inhibitors.[1] The pyrazine ring can act as a bioisostere for other aromatic systems and the nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the kinase hinge region.

Intermediate in the Synthesis of Gilteritinib

A prominent example of the application of this compound is in the synthesis of Gilteritinib (ASP2215), a potent FLT3/AXL inhibitor used for the treatment of acute myeloid leukemia (AML).[3]

Experimental Workflow for Gilteritinib Synthesis Intermediate:

The synthesis of Gilteritinib involves a multi-step process where a key intermediate is synthesized utilizing this compound. The following diagram illustrates a generalized workflow for the coupling of this compound with a suitable partner, a common strategy in the synthesis of such kinase inhibitors.

Caption: Suzuki coupling workflow.

Role in Targeting Kinase Signaling Pathways

Gilteritinib functions by inhibiting the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is often mutated in AML, leading to uncontrolled cell proliferation and survival. The pyrazine core, derived from this compound, plays a critical role in binding to the ATP-binding pocket of the FLT3 kinase.

Simplified FLT3 Signaling Pathway and Inhibition by Gilteritinib:

Caption: FLT3 signaling pathway inhibition.

Conclusion

This compound stands as a testament to the enabling power of heterocyclic chemistry in modern drug discovery. Its straightforward synthesis and versatile reactivity have cemented its role as a key intermediate for the development of targeted therapies. As our understanding of the molecular drivers of disease continues to expand, the demand for such well-characterized and adaptable building blocks will undoubtedly grow, ensuring that this compound remains a compound of significant interest to the scientific community for years to come. Future research may focus on developing even more efficient and greener synthetic routes and exploring its application in the synthesis of novel therapeutic agents beyond kinase inhibitors.

References

Navigating the Synthesis and Safety of 2-Amino-5-bromopyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of 2-Amino-5-bromopyrazine, a key intermediate in the development of novel therapeutics. This document is intended for professionals in research and drug development who require detailed technical information for laboratory use.

Chemical Identity and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with biological activity.

| Property | Value | Reference |

| Molecular Formula | C₄H₄BrN₃ | [1] |

| Molecular Weight | 174.00 g/mol | [1] |

| Appearance | Pale yellow to yellow or beige powder/solid | [2][3] |

| Melting Point | 111-117 °C | [3] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate. Slightly soluble in water. | [4] |

| CAS Number | 59489-71-3 | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 / 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Note: Classification may vary slightly between suppliers.[5][6]

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H301/H302 | Toxic/Harmful if swallowed.[5][6] |

| H315 | Causes skin irritation.[5][6] | |

| H319 | Causes serious eye irritation.[5][6] | |

| H335 | May cause respiratory irritation.[5][6] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P264 | Wash hands thoroughly after handling.[5] | |